molecular formula C18H11Cl2N3O2S B2805983 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide CAS No. 924872-99-1

2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide

Cat. No. B2805983
CAS RN: 924872-99-1
M. Wt: 404.27
InChI Key: ISJOXNPFBGTERG-UHFFFAOYSA-N
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Description

The compound “2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide” is a chemical with the molecular formula C18H11Cl2N3O2S . It has a molecular weight of 404.27 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H11Cl2N3O2S . This indicates that it contains 18 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of compounds structurally related to 2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide is their antimicrobial activity. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal properties. For instance, thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial potential against various microorganisms, showcasing moderate to good activity (Mistry, Desai, & Intwala, 2009). Furthermore, specific derivatives have shown promising activities against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Horishny & Matiichuk, 2020).

Anticancer Properties

Another critical application area is the potential anticancer activity of these compounds. Some synthesized derivatives have exhibited promising antitumor properties against various cancer cell lines, including colon, breast, and liver cancers (George, 2012). A notable study focused on the stereoselective synthesis and QSAR study of cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides, indicating their efficacy in inhibiting tumor cell growth through a combination of 3D-pharmacophore modeling and QSAR analysis.

Structural and Chemical Analysis

The chemical and structural elucidation of these compounds contributes significantly to understanding their biological activities. Crystallographic studies have provided insights into the molecular configurations of (oxothiazolidin-2-ylidene)acetamides, laying the groundwork for further modifications to enhance their biological efficacy (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis and Reactivity

The synthesis methodologies developed for these compounds have broad implications for medicinal chemistry. Researchers have explored various synthetic routes to introduce functional groups that could potentially increase the biological activity of the thiazolidinone core. For instance, the cyclocondensation reactions leading to new heterocyclic assemblies showcase the versatility of thiazolidinones in synthesizing pharmacologically active molecules (Obydennov et al., 2017).

properties

IUPAC Name

(2Z)-2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O2S/c19-11-6-7-15(14(20)8-11)22-17(25)13(9-21)18-23(16(24)10-26-18)12-4-2-1-3-5-12/h1-8H,10H2,(H,22,25)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJOXNPFBGTERG-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)/S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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